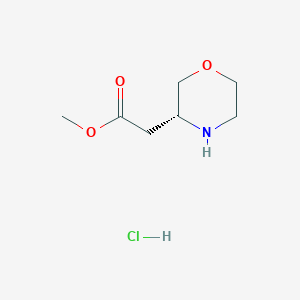
(2E)-1-(3,4-Dimethoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-1-(3,4-Dimethoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one, also known as DMPT, is a small molecule with a thiophene core and two methoxy groups on the phenyl ring. It is a promising compound with a wide range of scientific and medical applications. DMPT has been studied for its potential use in a variety of fields, including synthesis, pharmacology, and biochemistry.
科学的研究の応用
(2E)-1-(3,4-Dimethoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one has been studied for its potential use in a variety of scientific and medical applications. It has been used as a biochemical tool in the study of enzyme-catalyzed reactions, as a substrate for the synthesis of other compounds, and as a potential therapeutic agent. It has also been studied for its potential use in the treatment of cancer, as an antioxidant, and as an anti-inflammatory agent.
作用機序
The exact mechanism of action of (2E)-1-(3,4-Dimethoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as monoamine oxidase and cyclooxygenase, which are involved in the metabolism of neurotransmitters and other compounds. It is also believed to act as a free radical scavenger, which means it can protect cells from the damaging effects of oxidative stress.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. Studies have shown that this compound has a wide range of effects on cells, including the inhibition of certain enzymes, modulation of gene expression, and the activation of certain signaling pathways. It has also been shown to have antioxidant and anti-inflammatory effects, as well as the ability to protect cells from oxidative stress.
実験室実験の利点と制限
The use of (2E)-1-(3,4-Dimethoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one in laboratory experiments has several advantages. It is a small molecule, which makes it easy to synthesize and use in experiments. It is also relatively inexpensive, which makes it an attractive option for researchers. However, there are some limitations to using this compound in experiments. It is not water-soluble, which can make it difficult to use in certain types of experiments. Additionally, it can be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are many potential future directions for the use of (2E)-1-(3,4-Dimethoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one in scientific and medical research. It could be used to develop new therapeutic agents for the treatment of various diseases, such as cancer and inflammatory diseases. It could also be used to develop new compounds for use in drug delivery systems. Additionally, it could be used to develop new compounds for use in imaging techniques, such as magnetic resonance imaging. Finally, it could be used to develop new compounds for use in the synthesis of other compounds, such as drugs and pharmaceuticals.
合成法
The synthesis of (2E)-1-(3,4-Dimethoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one has been studied extensively, and various methods have been developed. One of the most commonly used methods involves the reaction of 3,4-dimethoxyphenylacetonitrile with methylthiophenolate in the presence of a base and a catalyst. The reaction results in the formation of the desired product, this compound. Other methods that have been used to synthesize this compound include the reaction of 3,4-dimethoxyphenylacetonitrile with methylthiophenolate, the reaction of 3,4-dimethoxyphenylacetic acid with methylthiophenolate, and the reaction of 3,4-dimethoxyphenylacrylonitrile with methylthiophenolate.
特性
IUPAC Name |
(E)-1-(3,4-dimethoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3S/c1-11-4-6-13(20-11)7-8-14(17)12-5-9-15(18-2)16(10-12)19-3/h4-10H,1-3H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPLZUREMXKHJG-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C=CC(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)/C=C/C(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![exo-cis-(+/-)-1-(N-Acetylmethyl)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride; 98%](/img/structure/B6343712.png)









![Potassium (4'-methoxy-[1,1'-biphenyl]-4-yl)trifluoroborate](/img/structure/B6343780.png)

